rac-(3aR,6aS)-5,5-difluoro-octahydropentalen-2-one, cis
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Overview
Description
rac-(3aR,6aS)-5,5-difluoro-octahydropentalen-2-one, cis: is a fluorinated organic compound that belongs to the class of octahydropentalenones. This compound is characterized by the presence of two fluorine atoms at the 5-position and a ketone functional group at the 2-position. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-5,5-difluoro-octahydropentalen-2-one, cis typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate cyclopentane derivatives.
Fluorination: Introduction of fluorine atoms at the 5-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: The cyclization step involves the formation of the octahydropentalene ring system, which can be achieved through intramolecular cyclization reactions.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone functional group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Fluorination: Utilizing large-scale fluorination reactors to introduce fluorine atoms efficiently.
Catalytic Cyclization: Employing catalysts to facilitate the cyclization process, ensuring high yield and selectivity.
Purification: Advanced purification techniques such as distillation, crystallization, and chromatography are used to obtain the pure racemic mixture.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-5,5-difluoro-octahydropentalen-2-one, cis undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under mild to moderate conditions.
Major Products
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
rac-(3aR,6aS)-5,5-difluoro-octahydropentalen-2-one, cis has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-5,5-difluoro-octahydropentalen-2-one, cis involves its interaction with molecular targets through its fluorine atoms and ketone group. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride
- rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one
- rac-(3aR,6aS)-Octahydropentalen-2-one
Uniqueness
rac-(3aR,6aS)-5,5-difluoro-octahydropentalen-2-one, cis is unique due to the presence of two fluorine atoms at the 5-position, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1447943-05-6 |
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Molecular Formula |
C8H10F2O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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